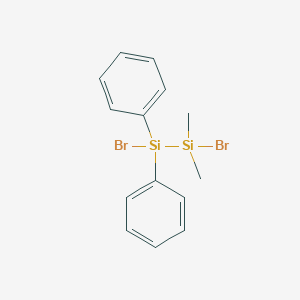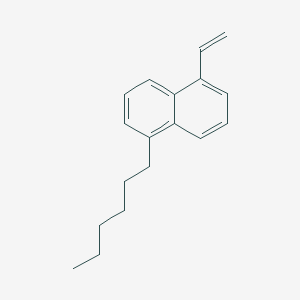
S-(3-Ethynylphenyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(3-Ethynylphenyl) ethanethioate: is an organic compound with the molecular formula C10H8OS It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an ethanethioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Ethynylphenyl) ethanethioate typically involves the Sonogashira cross-coupling reaction. This reaction is carried out under an inert atmosphere using a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI. The reaction conditions often include the use of a solvent mixture like tetrahydrofuran (THF) and a base such as Hunig’s base. The reaction mixture is stirred at elevated temperatures (around 50°C) for 12-48 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: S-(3-Ethynylphenyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form ethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-(3-Ethynylphenyl) ethanethioate is used as a building block in organic synthesis, particularly in the preparation of complex molecular structures and materials with specific electronic properties .
Biology: The compound is explored for its potential use in bioimaging and as a probe in biological systems due to its unique structural features and reactivity .
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound, particularly in the development of novel drugs and diagnostic agents .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, which have applications in electronics and photonics .
Mecanismo De Acción
The mechanism of action of S-(3-Ethynylphenyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparación Con Compuestos Similares
- S-(4-Ethynylphenyl) ethanethioate
- S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate
- (4-Ethynylphenyl)(methyl)sulfane
- Trimethyl((4-(methylthio)phenyl)ethynyl)silane
Comparison: S-(3-Ethynylphenyl) ethanethioate is unique due to the position of the ethynyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, such as S-(4-Ethynylphenyl) ethanethioate, the 3-position ethynyl group may result in different electronic and steric effects, leading to variations in its chemical behavior and applications .
Propiedades
Número CAS |
653600-41-0 |
|---|---|
Fórmula molecular |
C10H8OS |
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
S-(3-ethynylphenyl) ethanethioate |
InChI |
InChI=1S/C10H8OS/c1-3-9-5-4-6-10(7-9)12-8(2)11/h1,4-7H,2H3 |
Clave InChI |
WNSLICIIKFQIIS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SC1=CC=CC(=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
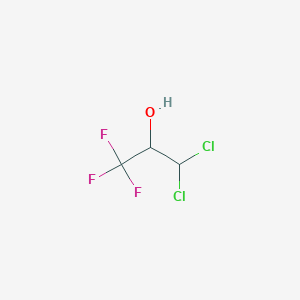
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)
![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
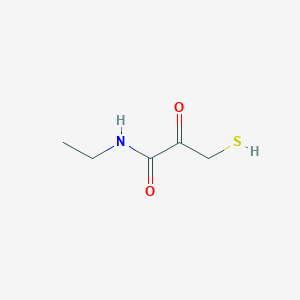
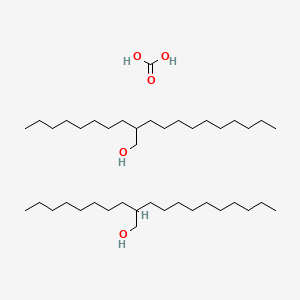
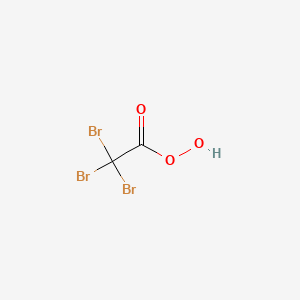
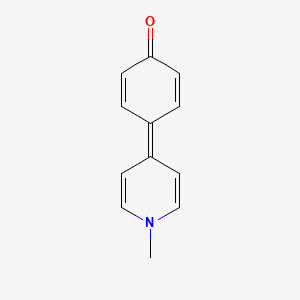
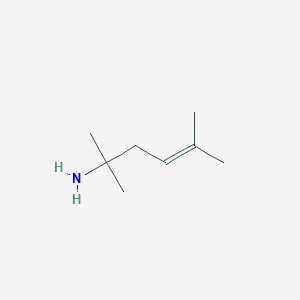
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
